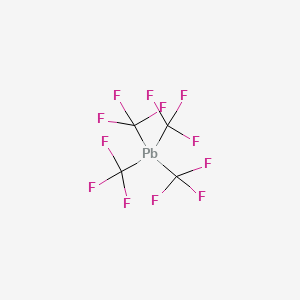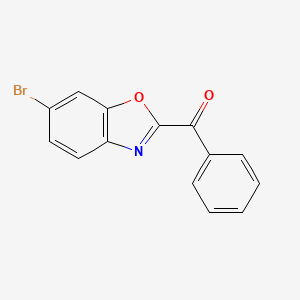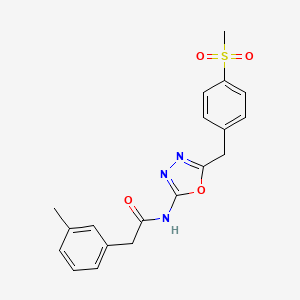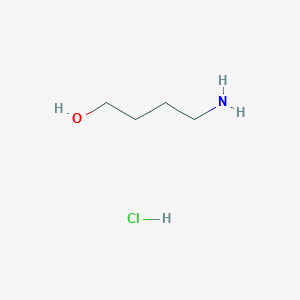
2,2'-Bis(bis(4-(tert-butyl)phenyl)phosphaneyl)-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene is a complex organic compound known for its unique structural properties It features a binaphthalene core with two phosphino groups, each substituted with two 4-tert-butylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene typically involves the reaction of 2,2’-dibromo-1,1’-binaphthalene with bis(4-tert-butylphenyl)phosphine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene. The reaction conditions often require heating to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The phosphino groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene has several applications in scientific research:
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: While not as common, it can be used in studies involving phosphine ligands and their interactions with biological molecules.
Wirkmechanismus
The mechanism by which 2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene exerts its effects largely depends on its role as a ligand in catalysis. The phosphino groups coordinate with transition metals, forming complexes that can facilitate various chemical transformations. These complexes can stabilize transition states, lower activation energies, and increase reaction rates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-di-tert-butylphenyl) hydrogen phosphate: Similar in having tert-butylphenyl groups but differs in its core structure and functional groups.
Tris(2,4-di-tert-butylphenyl) phosphite: Another compound with tert-butylphenyl groups, used as a stabilizer in polymers.
Uniqueness
2,2’-Di[bis(4-tert-butylphenyl)phosphino]-1,1’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and chiral framework. This rigidity and chirality are advantageous in asymmetric catalysis, making it a valuable ligand in enantioselective reactions.
Eigenschaften
CAS-Nummer |
103550-77-2 |
|---|---|
Molekularformel |
C60H64P2 |
Molekulargewicht |
847.1 g/mol |
IUPAC-Name |
[1-[2-bis(4-tert-butylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-tert-butylphenyl)phosphane |
InChI |
InChI=1S/C60H64P2/c1-57(2,3)43-23-31-47(32-24-43)61(48-33-25-44(26-34-48)58(4,5)6)53-39-21-41-17-13-15-19-51(41)55(53)56-52-20-16-14-18-42(52)22-40-54(56)62(49-35-27-45(28-36-49)59(7,8)9)50-37-29-46(30-38-50)60(10,11)12/h13-40H,1-12H3 |
InChI-Schlüssel |
QWKBAJNZHNAEHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)P(C2=CC=C(C=C2)C(C)(C)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-3-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14133769.png)
![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)
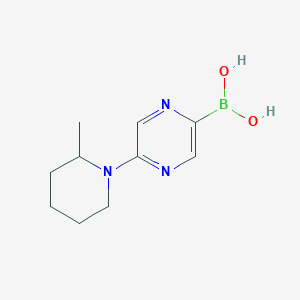
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
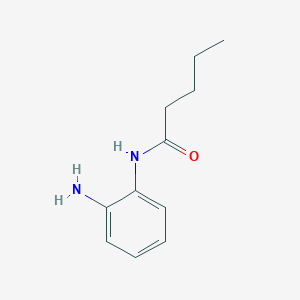


![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
